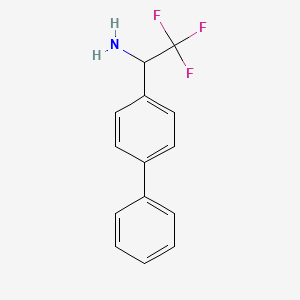

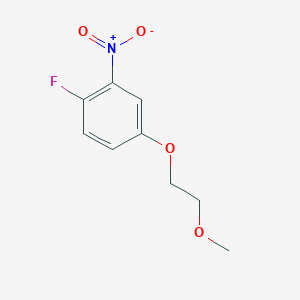

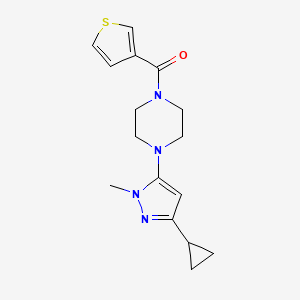

![molecular formula C15H7Cl4N3O2 B2657027 2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891133-03-2](/img/structure/B2657027.png)

2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 2,4-DICHLORO-N-(3,5-DICHLOROPHENYL)BENZAMIDE, has a linear formula of C13H7Cl4NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A series of 3,5-dichlorobenzamide compounds were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The 3,5-dichlorobenzoyl chloride was prepared from 3,5-dichlorobenzonitrile .Molecular Structure Analysis

The molecular structure of this compound was confirmed by nuclear magnetic resonance and infrared spectroscopy . The structure of similar compounds, such as 2,6-dichloro-N-(4-chlorophenyl)benzamide and N-(2,4-dichlorophenyl)-2-nitrobenzamide , have been confirmed by single-crystal X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of arylamine compounds with 3,5-dichlorobenzoyl chloride . The 3,5-dichlorobenzoyl chloride was prepared from 3,5-dichlorobenzonitrile .Physical and Chemical Properties Analysis

The compound has a molecular weight of 335.019 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Anticancer Properties

A study on the synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines. These compounds were compared to etoposide, with some derivatives showing higher anticancer activities than the reference drug (Ravinaik et al., 2021). Another study synthesized 1,3,4-oxadiazole derivatives from Schiff base of corresponding hydrazide for anticancer evaluation, finding certain compounds active on breast cancer cell lines (Salahuddin et al., 2014).

Photolysis and Chemical Transformations

Research on the photolysis of 1,3,4-oxadiazoles in alcohols revealed heterolytic additions and cycloelimination reactions leading to the formation of benzoic acid ester and benzonitrile imine, demonstrating the photochemical reactivity of oxadiazole compounds (Tsuge et al., 1977).

Antimicrobial and Antioxidant Activities

A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives reported their synthesis, characterization, and evaluation for antimicrobial and antioxidant activities. These compounds showed significant antibacterial and antioxidant properties, highlighting their potential in developing new therapeutic agents (Karanth et al., 2019).

Antitubercular Activities

The synthesis and in vitro antitubercular evaluation of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis highlighted lead molecules with promising activities, showcasing the role of these compounds in addressing tuberculosis (Nayak et al., 2016).

Nematicidal Activities

Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety were synthesized and evaluated for their nematocidal activities. Some compounds showed good activity against Bursaphelenchus xylophilus, indicating potential applications in agricultural pest control (Liu et al., 2022).

Safety and Hazards

Properties

IUPAC Name |

2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl4N3O2/c16-7-2-4-11(18)10(5-7)14-21-22-15(24-14)20-13(23)9-3-1-8(17)6-12(9)19/h1-6H,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQCKDDLHBTCPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)

![Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2656947.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2656949.png)

![N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2656955.png)